(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole
Overview
Description
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole and 5-bromo-1H-indole.
N-Methylation: The N-methylation of pyrrolidine is carried out using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The N-methylpyrrolidine is then coupled with 5-bromo-1H-indole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a solvent like toluene.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(N-methylpyrrolidin-3-yl)1H-indole.
Substitution: Formation of 5-substituted indole derivatives.
Scientific Research Applications
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT1B/1D receptors, which are involved in the regulation of mood and pain perception. By modulating the activity of these receptors, the compound can exert its effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-(N-methylpyrrolidin-2-yl)1H-indole: A closely related compound with similar biological activities.
5-bromo-3-(N-methylpyrrolidin-1-yl)1H-indole: Another similar compound with slight variations in its chemical structure.
Uniqueness
(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological properties. Its ability to selectively bind to serotonin receptors makes it a valuable compound for research in neuropharmacology.
Properties
Molecular Formula |
C13H15BrN2 |
---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H15BrN2/c1-16-5-4-9(8-16)12-7-15-13-3-2-10(14)6-11(12)13/h2-3,6-7,9,15H,4-5,8H2,1H3 |
InChI Key |
ZZQOVQIQWNYKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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